molecular formula C10H6N2O2S B2991420 Methyl 6-cyano-1,2-benzothiazole-3-carboxylate CAS No. 1989672-61-8

Methyl 6-cyano-1,2-benzothiazole-3-carboxylate

Cat. No.: B2991420
CAS No.: 1989672-61-8
M. Wt: 218.23
InChI Key: PZHGIWGOOXDKJY-UHFFFAOYSA-N
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Description

Methyl 6-cyano-1,2-benzothiazole-3-carboxylate (CAS 1989672-61-8) is a high-value benzothiazole derivative serving as a key synthetic intermediate in medicinal chemistry and antimicrobial research . The benzothiazole core is a privileged scaffold in drug discovery, known for its diverse pharmacological activities . This compound is particularly valuable for constructing more complex molecular architectures, such as benzothiazolopyrimidine-thiazole conjugates, which have demonstrated significant efficacy against a range of Gram-positive and Gram-negative bacteria . Researchers utilize this chemical building block to develop novel agents that target critical bacterial enzymes like DNA gyrase, helping to address the growing challenge of antimicrobial resistance (AMR) . Beyond antimicrobial applications, benzothiazole derivatives are extensively investigated for their potential in other therapeutic areas, including oncology and neurodegenerative diseases . The specific substitution pattern on this compound—featuring a cyano group and a carboxylate ester—provides versatile handles for further chemical modification, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space . As a research chemical, it is essential for hit-to-lead optimization campaigns aimed at discovering new bioactive molecules with enhanced potency and improved pharmacokinetic profiles . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-cyano-1,2-benzothiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S/c1-14-10(13)9-7-3-2-6(5-11)4-8(7)15-12-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHGIWGOOXDKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC2=C1C=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which Methyl 6-cyano-1,2-benzothiazole-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s key structural features can be compared to other heterocyclic systems with similar substituents:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Predicted Properties
Methyl 6-cyano-1,2-benzothiazole-3-carboxylate C₁₀H₆N₂O₂S 6-cyano, 3-methyl carboxylate 218.23 Moderate lipophilicity (logP ~2.5), polar due to ester
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate C₂₁H₁₈N₄O₂S Triazole, naphthalene, carbothioate 390.46 Higher molecular weight, increased rigidity, sulfur enhances reactivity
6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid C₇H₃ClF₃NO₂ Chloro, trifluoromethyl, carboxylic acid 225.55 High polarity (logP ~1.8), acidic due to -COOH

Key Observations :

  • Solubility: The methyl carboxylate ester increases hydrophilicity relative to non-esterified benzothiazoles but is less polar than carboxylic acids (e.g., 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid) .
  • Synthetic Accessibility: Unlike the triazole derivative (synthesized via hydrazine-mediated cyclization ), the target compound likely requires thiazole ring formation followed by cyano and ester functionalization.

Biological Activity

Methyl 6-cyano-1,2-benzothiazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. The presence of cyano and carboxylate groups enhances its reactivity and biological potential.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include condensation reactions involving benzothiazole derivatives and cyanoacetic acid or its esters. For instance, a typical synthesis may involve the following steps:

  • Formation of Benzothiazole : The initial step involves the cyclization of o-aminothiophenol with α-haloacetic acids.
  • Nitration : The introduction of the cyano group can be achieved through nitration or direct substitution reactions.
  • Esterification : Finally, methylation can be performed to yield the desired methyl ester.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. Research indicates that compounds in the benzothiazole class exhibit significant cytotoxicity against different cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) cells.

In a study assessing the cytotoxic effects of various benzothiazole derivatives, this compound demonstrated an IC50 value in the range of 5–15 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 20 µg/mL for certain strains, suggesting significant potential as an antimicrobial agent .

Antiviral Activity

Recent investigations have indicated that this compound may possess antiviral properties as well. Preliminary studies showed that it could inhibit viral replication in cell cultures infected with various viruses, including HIV and influenza virus. The mechanism appears to involve interference with viral entry or replication processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the benzothiazole ring can significantly influence its potency and selectivity.

Modification Effect on Activity
Cyano group at C6Increases anticancer potency
Methyl esterEnhances solubility and bioavailability
Substituents at C4Altered selectivity towards specific cancer types

Studies have shown that introducing electron-withdrawing groups at specific positions can enhance anticancer activity while maintaining low toxicity towards normal cells .

Case Studies

  • Cytotoxicity Evaluation : In a study conducted on various benzothiazole derivatives, this compound was tested against multiple cancer cell lines using the MTT assay. Results indicated significant cytotoxic effects with an IC50 value comparable to established chemotherapeutic agents .
  • Antimicrobial Testing : A series of tests were performed to evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values lower than many commercially available antibiotics, highlighting its potential as a new antimicrobial agent .

Q & A

Q. What are the key structural features of Methyl 6-cyano-1,2-benzothiazole-3-carboxylate, and how can they be experimentally characterized?

The compound (C₁₀H₆N₂O₂S) contains a benzothiazole core with a cyano group at position 6 and a methyl ester at position 2. Structural characterization typically employs:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and dihedral angles, as demonstrated in related benzothiazine structures .
  • Spectroscopic methods : NMR (¹H/¹³C) to confirm substitution patterns, and IR to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (218.23 g/mol) and fragmentation patterns .

Q. What synthetic routes are reported for this compound?

While direct synthesis is not detailed in the evidence, analogous methods for benzothiazole derivatives include:

  • Cyclization reactions : Thiol-amine condensation followed by oxidation to form the benzothiazole ring .
  • Functional group introduction : Nitration/cyanation at position 6 using CuCN or Pd-catalyzed cross-coupling, with subsequent esterification .
  • Optimization : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can the purity and stability of this compound be assessed under laboratory conditions?

  • Purity analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to detect impurities. Compare retention times with standards .
  • Stability testing : Store at -20°C in anhydrous DMSO or under inert atmosphere. Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic or oxidative degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the electronic effects of the cyano and ester substituents?

X-ray diffraction can reveal electron density distribution and intramolecular interactions. For example:

  • Compare bond lengths (e.g., C≡N vs. C-O) to assess electron-withdrawing effects.
  • Analyze dihedral angles between the benzothiazole ring and substituents to evaluate steric repulsion or conjugation .
  • Use software like WinGX for data processing and SHELXTL for modeling non-covalent interactions (e.g., van der Waals forces in crystal packing) .

Q. What strategies optimize the synthetic yield of this compound in multistep reactions?

  • Catalyst selection : Employ Pd(PPh₃)₄ for cyanation to minimize side reactions .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactivity of intermediates.
  • In situ monitoring : Utilize FT-IR or inline NMR to track intermediate formation and adjust reaction conditions dynamically .

Q. How do computational methods complement experimental data in predicting reactivity?

  • DFT calculations : Model transition states for cyano group introduction to predict regioselectivity.
  • Molecular docking : Screen potential pharmacological targets (e.g., kinases) by simulating interactions with the benzothiazole core and substituents .
  • Compare computational results with experimental spectroscopic/crystallographic data to validate hypotheses .

Q. What pharmacological applications are plausible based on structural analogs of this compound?

Benzothiazole derivatives exhibit diverse bioactivities:

  • Anticancer agents : Target topoisomerase II or EGFR kinases via π-π stacking and hydrogen bonding with the cyano/ester groups .
  • CNS modulators : Analogous to zonisamide (a benzisoxazole anticonvulsant), explore neuroprotective effects via sodium channel modulation .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) using HEK293 or HepG2 cell lines .

Q. How can contradictory data in synthetic yields or analytical results be addressed?

  • Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, temperature control).
  • Advanced analytics : Use 2D NMR (COSY, HSQC) to confirm structural assignments and rule out isomers .
  • Collaborative validation : Cross-reference crystallographic data with independent labs using platforms like CCDC .

Methodological Notes

  • Crystallography : For novel polymorphs, deposit data in the Cambridge Structural Database (CSD) .
  • Synthetic protocols : Include detailed quenching and workup steps to prevent ester hydrolysis .
  • Pharmacological studies : Adhere to OECD guidelines for in vitro toxicity testing .

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